molecular formula C7H14N2O B8757665 3-Amino-N-(cyclopropylmethyl)propanamide

3-Amino-N-(cyclopropylmethyl)propanamide

Cat. No.: B8757665
M. Wt: 142.20 g/mol
InChI Key: AWRKVHKRYHQBBP-UHFFFAOYSA-N
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Description

3-Amino-N-(cyclopropylmethyl)propanamide is a compound of interest in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(cyclopropylmethyl)propanamide can be achieved through several methods. One common approach involves the reaction of beta-alanine with cyclopropylmethylamine under appropriate conditions. This reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the use of dendrimeric intermediates, which provide a one-pot reaction with friendly conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrosynthesis has been explored as a greener route for the preparation of amides, including this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(cyclopropylmethyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce primary amines. Substitution reactions can lead to various substituted amides .

Scientific Research Applications

3-Amino-N-(cyclopropylmethyl)propanamide has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a precursor for peptides and other biologically active compoundsAdditionally, it is used in the industry for the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Amino-N-(cyclopropylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

3-Amino-N-(cyclopropylmethyl)propanamide can be compared with other similar compounds, such as N-alkyl-beta-amino acids and N-aryl-beta-alanine derivatives. These compounds share structural similarities but differ in their specific substituents and properties. The uniqueness of this compound lies in its cyclopropylmethyl group, which imparts distinct chemical and biological properties .

List of Similar Compounds:
  • N-alkyl-beta-amino acids
  • N-aryl-beta-alanine derivatives
  • Beta-lactams
  • Peptides containing beta-alanine

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-N-(cyclopropylmethyl)propanamide

InChI

InChI=1S/C7H14N2O/c8-4-3-7(10)9-5-6-1-2-6/h6H,1-5,8H2,(H,9,10)

InChI Key

AWRKVHKRYHQBBP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of Fmoc-β-Ala-OH (1.0 g, 3.212 mmol) and oxalyl chloride (0.428 g, 0.29 mL, 3.373 mmol) in dichloromethane (20.0 mL) was added a few drops of N,N-dimethylformamide at 0° C. The mixture was stirred at room temperature for 1 hr followed by addition of cyclopropylmethylamine (0.229 g, 0.28 mL, 3.212 mmol) and triethylamine (0.65 g, 0.90 mL, 6.424 mmol). After 10 min, the mixture was treated with 1 M hydrochloride (10.0 mL) and the aqueous mixture was extracted with dichloromethane (3×30.0 mL). The organic solution was concentrated in vacuo to dryness. The residue was treated with a solution of 20% piperidine in N,N-dimethylforamide (20.0 mL) for 0.5 hr. After removal of the solvent in vacuo, the residue was treated with 1 M hydrochloride (20.0 mL) and ethyl acetate (20.0 mL). The mixture was separated and the aqueous layer was basified with solid sodium hydroxide to pH=8. The precipitate was removed by filtration and the aqueous solution was subjected to ion exchange column eluted with 20% pyridine to give 0.262 g (57%) of N-cyclopropylmethyl β-alanine amide. 1H NMR (200 MHz, CD3OD) δ 0.22 (m, 2H), 0.49 (m, 2H), 0.96 (m, 2H), 2.40 (t, 2H), 2.92 (t, 2H), 3.05 (d, 2H); MS (ES): 143.1 (M++1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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